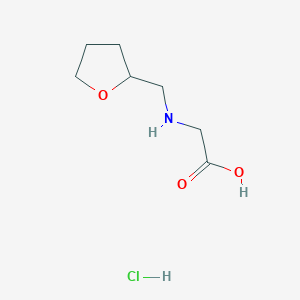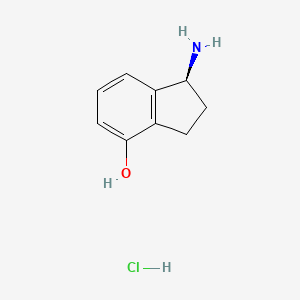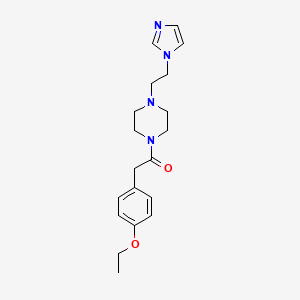
(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone is a synthetic compound that has gained attention in scientific research due to its potential use in various applications. In
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study by Patel, Agravat, and Shaikh (2011) explored the synthesis of pyridine derivatives, which, like the compound , are involved in the preparation of various heterocyclic compounds with antimicrobial activities. These compounds show variable and modest activity against investigated strains of bacteria and fungi, highlighting the potential of heterocyclic compounds in antimicrobial research (Patel, Agravat, & Shaikh, 2011).
Heterocyclic Derivative Syntheses
The study by Bacchi et al. (2005) demonstrated the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation, producing compounds like tetrahydrofuran and dioxolane derivatives. This process is relevant to the synthesis of complex heterocycles that could serve as intermediates in the development of pharmaceuticals and materials (Bacchi et al., 2005).
Anticancer Evaluation
Gouhar and Raafat (2015) synthesized a compound with a structural resemblance to "(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone" and evaluated its reaction with different nucleophiles for anticancer properties. The study highlights the potential of such heterocyclic compounds in the development of new anticancer agents (Gouhar & Raafat, 2015).
Structural and Optical Studies
Karthik et al. (2021) conducted thermal, optical, etching, and structural studies on a compound similar in structure to the one , providing insights into its physical and chemical properties, which could inform applications in materials science (Karthik et al., 2021).
Electrocatalysis and Synthetic Applications
A study by Elinson et al. (2006) on the electrochemical oxidation of piperidin-4-ones, which share a structural motif with the compound of interest, showcases the utility of such reactions in synthesizing hydroxylated derivatives. This process could be pivotal in creating novel compounds with enhanced biological or chemical properties (Elinson et al., 2006).
Propiedades
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-20-13-14(17-6-5-16-13)22-12-3-2-7-18(9-12)15(19)11-4-8-21-10-11/h5-6,11-12H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFMVIDVLJYIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[(5-chloropyrazine-2-carbonyl)-methylamino]azepane-1-carboxylate](/img/structure/B2686516.png)





![3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one](/img/structure/B2686526.png)



![5-(4-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2686536.png)

